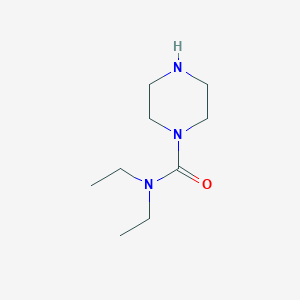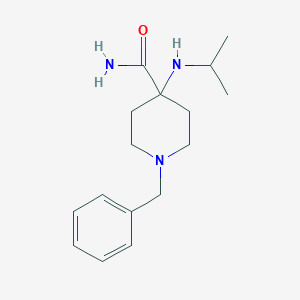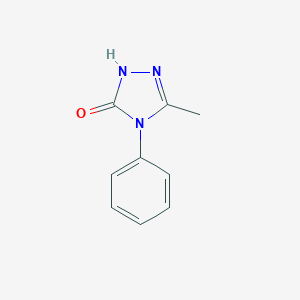
5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Vue d'ensemble
Description
The compound 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a derivative of the 1,2,4-triazole family, which is known for its diverse range of biological activities and applications in various fields of chemistry and pharmacology. The 1,2,4-triazole nucleus is a common motif in many compounds that exhibit a wide array of pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory activities. The specific compound , while not directly studied in the provided papers, is structurally related to the compounds discussed therein, which can provide insights into its potential properties and applications.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves multi-step reactions, as seen in the synthesis of a novel crystalline 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione compound, which was obtained in excellent yield . Similarly, the synthesis of 3-alkyl(aryl)-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones from reactions of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 3-ethoxy-4-hydroxybenzaldehyde has been described . These methods often involve the use of nucleophilic substitution reactions, acetylation, methylation, and other chemical transformations to introduce various functional groups into the triazole ring system.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is often confirmed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FT-IR) spectroscopy . For instance, the crystal structure of a related compound, 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate, was determined using XRD, revealing dihedral angles and the presence of weak hydrogen bonds and C–H···π supramolecular interactions .
Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo various chemical reactions, including tautomerism, as evidenced by the study of thiol↔thione tautomerism in a related compound . The reactivity of these compounds can also be influenced by their substituents, as seen in the synthesis of 4-bis(methylthio)methylene-2-phenyloxazol-5-one, which serves as a versatile template for the synthesis of various substituted oxazoles . The acetylation and methylation reactions of 1,2,4-triazole derivatives have also been investigated, further demonstrating the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are characterized using a variety of analytical techniques. For example, the physicochemical and thermal properties of a novel crystalline 1,2,4-triazole derivative were characterized using CHN-elemental analyses, FT-IR, MS, TG/DTG, XRD, and UV–Vis spectroscopy . The potentiometric titration of these compounds in non-aqueous solvents has been used to determine their acidity and pKa values . Additionally, the lipophilicity and kinetic parameters of thermal degradation of these compounds have been studied using high-performance liquid chromatography (HPLC) and thermal analysis methods .
Applications De Recherche Scientifique
Antimicrobial Activities : Bektaş et al. (2007) synthesized derivatives of 2,4-dihydro-3H-1,2,4-triazol-3-one and evaluated their antimicrobial activities. Some compounds exhibited good or moderate activities against test microorganisms (Bektaş et al., 2007).
Structural Assessment for Complexes : A study by Castiñeiras et al. (2018) involved the synthesis and structural assessment of Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate (phpy2NS) and its complex with HgCl2 (Castiñeiras et al., 2018).
Antileishmanial Activity and Molecular Docking : Süleymanoğlu et al. (2022) synthesized bis-1,2,4-triazol derivatives and evaluated their antileishmanial activity against Leishmania infantum. Molecular docking analysis against Trypanothione Reductase was performed to understand the interactions responsible for antileishmanial activity (Süleymanoğlu et al., 2022).
EGFR Inhibitors for Anti-Cancer Properties : Karayel (2021) conducted a study on the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, showing the potential anti-cancer activity of these compounds (Karayel, 2021).
Binding Interactions with Receptor : Nayak and Poojary (2019) worked on 4-Amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, studying its binding interactions with human prostaglandin reductase for plausible inhibitory action (Nayak & Poojary, 2019).
Antimicrobial and Antileishmanial Activity : Ustabaş et al. (2020) synthesized and characterized 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, reporting its antimicrobial and high antileishmanial activities (Ustabaş et al., 2020).
Antioxidant Activity and Physicochemical Properties : Yüksek et al. (2015) synthesized 3-alkyl(aryl)-4-[4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one compounds, analyzing their antioxidant activities and physicochemical properties (Yüksek et al., 2015).
Propriétés
IUPAC Name |
3-methyl-4-phenyl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7-10-11-9(13)12(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPJMTJIFZSNOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397220 | |
| Record name | 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
CAS RN |
1010-54-4 | |
| Record name | 2,4-Dihydro-5-methyl-4-phenyl-3H-1,2,4-triazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1010-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



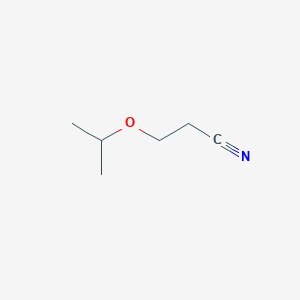
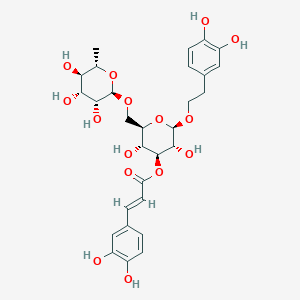


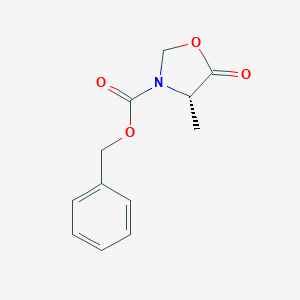
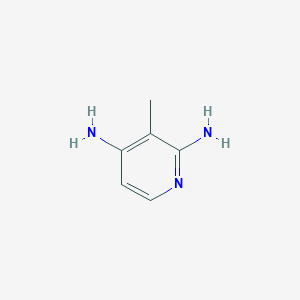



![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B90359.png)
